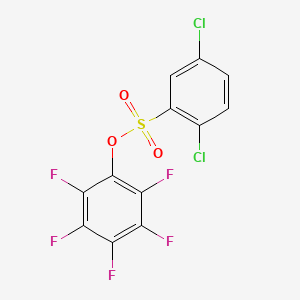

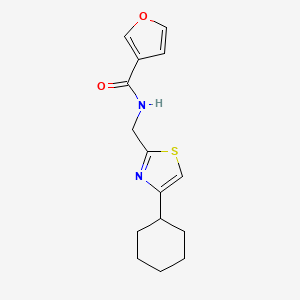

![molecular formula C20H16N4O2S B2599975 4-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide CAS No. 897459-60-8](/img/structure/B2599975.png)

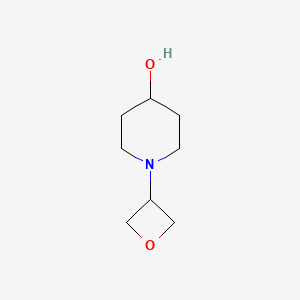

4-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide” is a compound bearing imidazo[2,1-b]thiazole scaffolds . These types of compounds have been synthesized and shown to exhibit potent biological activity . They are known for their broad spectrum of pharmacological activities, such as antifungal , antibacterial , anti-inflammatory , and antihypertensive properties .

Synthesis Analysis

The synthesis of these types of compounds involves the Hantzsch thiazole reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with suitably substituted thioureas using microwave heating . The starting 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones were prepared by refluxing 2.5 equivalent of chloroacetylchloride and 1 equivalent of 6-phenylimidazo[2,1-b]thiazoles in refluxing 1,4-dioxane .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Chemical Reactions Analysis

The chemical reactions involving these types of compounds are characterized by their ability to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Compounds related to 4-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide have been synthesized and tested for their antimicrobial efficacy. For instance, a study demonstrated the synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, showing potent antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, with some compounds outperforming reference drugs (Bikobo et al., 2017).

Anticancer Applications

Several studies have focused on the anticancer properties of related compounds. One such study synthesized novel compounds bearing the imidazo[2,1-b]thiazole scaffold, which were tested for cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Notably, certain derivatives displayed potent inhibitory effects, suggesting potential as cancer therapeutics (Ding et al., 2012).

Anti-inflammatory Activity

Research into the anti-inflammatory activity of benzimidazole derivatives, including those structurally similar to the compound of interest, has shown promising results. These derivatives were found to have potent anti-inflammatory effects, offering insights into potential therapeutic applications (Bhor & Sable, 2022).

Synthesis and Characterization

The synthesis and characterization of related compounds have been extensively studied, with research focusing on microwave-assisted synthesis techniques and structural analysis through various spectroscopic methods. These studies contribute to the understanding of the chemical properties and potential applications of these compounds (Kamila et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of the compound 4-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis .

Mode of Action

This compound interacts with its target, VEGFR2, by inhibiting its activity . This inhibition disrupts the signaling pathway that promotes angiogenesis, thereby preventing the formation of new blood vessels .

Biochemical Pathways

The compound this compound affects the VEGF signaling pathway . By inhibiting VEGFR2, it disrupts the downstream effects of this pathway, which include endothelial cell proliferation, migration, and survival . This disruption can lead to the inhibition of angiogenesis, thereby limiting the supply of oxygen and nutrients to the tumor and potentially inhibiting its growth .

Result of Action

The result of the action of this compound is the inhibition of angiogenesis . This can lead to a decrease in tumor growth and potentially prevent metastasis . The compound has shown potential inhibitory effects against the MDA-MB-231 cell line .

Direcciones Futuras

The future directions for this compound and similar compounds include further studies to increase the library of imidazo thiazole derivatives for a deeper understanding of the relationship between the biological activity of the compounds and their structures in the development of new antitumor compounds against various diseases .

Análisis Bioquímico

Biochemical Properties

4-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with vascular endothelial growth factor receptor 2 (VEGFR2), inhibiting its activity . This interaction is crucial as VEGFR2 is involved in angiogenesis, the process of new blood vessel formation, which is a key factor in tumor growth and metastasis. The compound’s ability to inhibit VEGFR2 suggests its potential as an anticancer agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. It has demonstrated cytotoxic activity against several human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells . The compound influences cell function by inducing apoptosis, a programmed cell death mechanism, and inhibiting cell proliferation. Additionally, it affects cell signaling pathways, particularly those involved in cell survival and growth, such as the VEGFR2 signaling pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of VEGFR2, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of angiogenesis and tumor growth. Furthermore, the compound has been shown to induce changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products have not been extensively studied . Long-term exposure to the compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest a narrow therapeutic window for the compound, highlighting the importance of careful dosage optimization in future studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites may have different pharmacological activities and contribute to the overall effects of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with plasma proteins, which affects its bioavailability and distribution . Additionally, it has been observed to accumulate in certain tissues, such as the liver and kidneys, which may influence its pharmacokinetics and toxicity profile .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

4-[[2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c21-19(26)14-6-8-15(9-7-14)22-18(25)10-16-12-27-20-23-17(11-24(16)20)13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H2,21,26)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBZJHBJRUNIRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

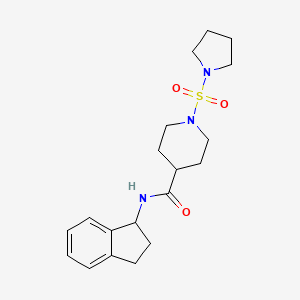

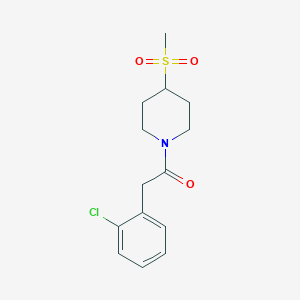

![N-[6-Fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]but-2-ynamide](/img/structure/B2599895.png)

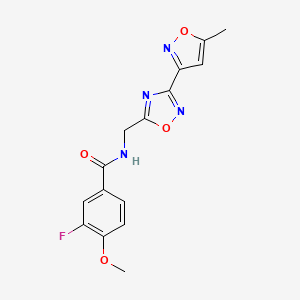

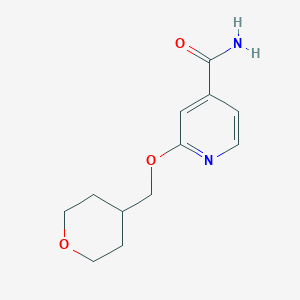

![(E)-7-(but-2-en-1-yl)-1-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2599903.png)

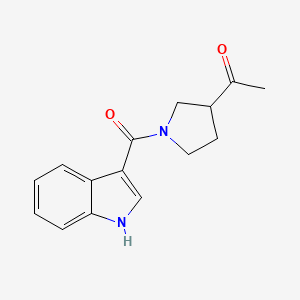

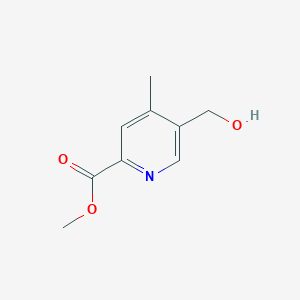

![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2599910.png)

![6-(2,4-dichlorobenzyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2599912.png)